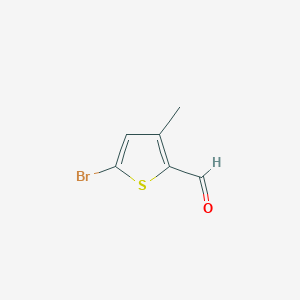

5-Bromo-3-methylthiophene-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-methylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrOS/c1-4-2-6(7)9-5(4)3-8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXUUECXYHZKTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90568462 | |

| Record name | 5-Bromo-3-methylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38239-46-2 | |

| Record name | 5-Bromo-3-methyl-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38239-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-methylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3-methylthiophene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-3-methylthiophene-2-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-3-methylthiophene-2-carbaldehyde, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of synthetic strategies, a step-by-step experimental protocol, and a discussion of the underlying chemical principles. The guide emphasizes scientific integrity, providing a robust and reproducible methodology grounded in authoritative literature.

Introduction: The Significance of this compound

This compound is a versatile heterocyclic compound whose structural motifs are of significant interest in medicinal chemistry. The thiophene ring is a common scaffold in a variety of bioactive molecules, exhibiting a wide range of pharmacological activities including antitumor, antimicrobial, and anti-inflammatory properties.[1] The presence of both a bromo and a formyl group at specific positions on the 3-methylthiophene core provides two reactive handles for further chemical transformations. This dual functionality allows for the construction of complex molecular architectures through reactions such as cross-coupling and condensation, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials.[1]

Strategic Approach to Synthesis: A Mechanistic Perspective

The synthesis of this compound can be approached via two primary retrosynthetic pathways. The choice of strategy is dictated by the regioselectivity of the key electrophilic substitution reactions: formylation and bromination.

Diagram 1: Synthetic Strategy Decision Tree

Caption: Decision tree for the synthetic strategy.

Route A: Bromination Followed by Formylation

This approach would involve the initial bromination of 3-methylthiophene to yield a bromo-3-methylthiophene intermediate, which would then be formylated. However, the bromination of 3-methylthiophene can lead to a mixture of isomers. Subsequently, the formylation of a bromo-3-methylthiophene using a Vilsmeier-Haack reaction introduces further challenges in controlling the regioselectivity. The Vilsmeier-Haack reaction is sensitive to both steric and electronic effects, and the presence of the bromo and methyl groups would influence the position of the incoming formyl group.[2]

Route B: Formylation Followed by Bromination

A more direct and often more regioselective approach is to first introduce the aldehyde group onto the 3-methylthiophene ring, followed by bromination. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] For 3-substituted thiophenes, the formylation can be directed to the 2- or 5-position. By using standard Vilsmeier-Haack conditions (DMF/POCl₃), the formylation of 3-methylthiophene is expected to predominantly occur at the sterically less hindered 2-position.[2]

Subsequent bromination of the resulting 3-methylthiophene-2-carbaldehyde is anticipated to proceed with high regioselectivity. The aldehyde group is a deactivating group, which directs incoming electrophiles to the meta-position (position 4). However, in the thiophene ring, the activating effect of the sulfur atom and the methyl group at position 3 strongly directs electrophilic substitution to the vacant alpha-position (position 5). Studies on the bromination of substituted thiophenes with N-bromosuccinimide (NBS) in acetic acid have shown high regioselectivity for the available 2- or 5-positions.[5] Therefore, the bromination of 3-methylthiophene-2-carbaldehyde is expected to selectively yield the desired 5-bromo isomer.

Based on this analysis, Route B is the recommended synthetic pathway due to its more predictable regiochemical outcome.

Recommended Experimental Protocol

This section provides a detailed, two-step procedure for the synthesis of this compound, starting from 3-methylthiophene.

Diagram 2: Experimental Workflow

Caption: The two-step synthetic workflow.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Notes |

| 3-Methylthiophene | C₅H₆S | 98.17 | 616-44-4 | Starting material |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Reagent and solvent |

| Phosphorus oxychloride | POCl₃ | 153.33 | 10025-87-3 | Reagent |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 128-08-5 | Brominating agent |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 64-19-7 | Solvent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Extraction solvent |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | For neutralization |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |

Step 1: Synthesis of 3-Methylthiophene-2-carbaldehyde

This procedure is adapted from established Vilsmeier-Haack formylation protocols.[6]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

-

Addition of Substrate: Add 3-methylthiophene (1 equivalent) dropwise to the reaction mixture.

-

Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice with stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with dichloromethane (DCM) (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 3-methylthiophene-2-carbaldehyde as a pale yellow oil.

Step 2: Synthesis of this compound

This protocol is based on selective bromination methods for thiophene derivatives.[5]

-

Reaction Setup: In a round-bottom flask, dissolve the 3-methylthiophene-2-carbaldehyde (1 equivalent) obtained from Step 1 in glacial acetic acid.

-

Addition of Brominating Agent: Add N-bromosuccinimide (NBS, 1.05 equivalents) portion-wise to the stirred solution at room temperature. The reaction is typically exothermic, and the temperature should be monitored.

-

Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Pour the reaction mixture into cold water. A precipitate of the crude product should form.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acetic acid and succinimide.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield this compound as a solid.

Characterization

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton (around 9.8-10.0 ppm), a singlet for the thiophene proton at the 4-position, and a singlet for the methyl protons.

-

¹³C NMR: The carbon NMR spectrum should show signals corresponding to the aldehyde carbonyl carbon, the thiophene ring carbons (including the carbon bearing the bromine), and the methyl carbon.

-

FT-IR: The infrared spectrum will exhibit a strong characteristic absorption band for the aldehyde carbonyl group (C=O stretch) around 1660-1680 cm⁻¹.[7]

Safety and Handling

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

N-Bromosuccinimide (NBS): A lachrymator and irritant. Avoid inhalation and contact with skin and eyes.

-

Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage.

-

Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

References

- Synthesis method of 3-methylthiophene-2-aldehyde. CN102993163A.

- An In-depth Technical Guide to the Synthesis of 5-Bromothiophene-2-carboxylic acid

- 3-bromothiophene. Organic Syntheses Procedure.

- Vilsmeier–Haack reaction. Wikipedia.

- This compound. MySkinRecipes.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- An In-depth Technical Guide to 5-Bromothiophene-2-carboxylic acid. Benchchem.

- Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. MDPI.

- Preparation of regioregular poly(3-hexylthiophene)and its precursor monomer, 2,5-dibromo-3-hexylthiophene, using low pressure flow synthesis techniques. Open Research Newcastle.

- D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. The Royal Society of Chemistry.

- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals.

- Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties.

- Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study.

- Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU.

- Mechanisms of Bromination between Thiophenes and NBS: a DFT Investig

- Synthesis and Reactivity of 2-Acetylthiophenes Deriv

- Is there any way to purify 3-bromo-5-TIPS thiophene having minor impurity of 2-bromo-5-TIPS thiophene?

- FT-IR spectra recorded for (a) 5-bromothiophene-2-carbaldehyde, (b)...

- 5-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 78428. PubChem.

- Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI.

- Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes.

- Vilsmeier Haack Reaction with Pyrolle,Furan and Thiophene | Heterocyclic Compound | Must W

- 4701-17-1|5-Bromothiophene-2-carbaldehyde|BLD Pharm.

- Vilsmeier-Haack Reaction. Chemistry Steps.

- High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthren

- 5-Bromo-2-thiophenecarboxaldehyde 95 4701-17-1. Sigma-Aldrich.

- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH.

Sources

- 1. EP0095340A1 - Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. ijpcbs.com [ijpcbs.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Bromo-3-methylthiophene-2-carbaldehyde

Introduction

5-Bromo-3-methylthiophene-2-carbaldehyde is a trifunctionalized heterocyclic compound of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. Its thiophene core, a privileged scaffold in numerous bioactive molecules, is strategically adorned with three distinct functional groups: a bromine atom, a methyl group, and a carbaldehyde (formyl) group. This specific arrangement provides a versatile platform for synthesizing complex molecular architectures. The bromine atom serves as a key handle for cross-coupling reactions, the aldehyde allows for a multitude of condensation and derivatization reactions, and the methyl group provides steric and electronic influence. This guide offers a technical overview of its structure, a logical and field-proven synthetic strategy with detailed protocols, and its applications as a pivotal building block for research and drug development professionals.

Compound Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible science. The formal IUPAC name for this compound is This compound . Its molecular structure and key properties are summarized below.

| Identifier | Value |

| CAS Number | 38239-46-2 |

| Molecular Formula | C₆H₅BrOS[1] |

| Molecular Weight | 205.07 g/mol [1] |

| MDL Number | MFCD10000783[1] |

| Appearance | Solid (typical) |

| Storage | Store at room temperature in a dry, well-ventilated place[1][2] |

Rationale and Synthetic Strategy

A robust synthetic route must be efficient, high-yielding, and regiochemically precise. For this compound, a logical two-step approach starting from commercially available 3-methylthiophene is the most effective strategy. This involves an initial formylation followed by a selective bromination.

Causality Behind the Synthetic Design:

-

Choice of Starting Material: 3-Methylthiophene is an inexpensive and readily available starting material.

-

Step 1: Formylation First: The first transformation is the introduction of the aldehyde group. The Vilsmeier-Haack reaction is the method of choice for this step.[3][4] This reaction employs a mild electrophile (the Vilsmeier reagent, typically generated in situ from phosphorus oxychloride and dimethylformamide), which is ideal for the formylation of electron-rich heterocycles like thiophene.[5][6] The methyl group at the 3-position is an ortho-, para-director. The 2-position is electronically activated and sterically accessible, making it the primary site of electrophilic attack, thus ensuring high regioselectivity for the desired 3-methylthiophene-2-carbaldehyde intermediate.[7]

-

Step 2: Selective Bromination: With the 2-position occupied by the formyl group, the subsequent bromination must be directed to one of the remaining positions (4 or 5). The formyl group is an electron-withdrawing, deactivating group, while the methyl group is an electron-donating, activating group. The C5 position is strongly activated by both the sulfur atom's lone pairs and the methyl group, and it is sterically unhindered. This makes it the most nucleophilic position on the ring, leading to highly regioselective electrophilic bromination at C5, yielding the target product.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, incorporating standard laboratory practices for safety and reproducibility.

Protocol 1: Synthesis of 3-Methylthiophene-2-carbaldehyde via Vilsmeier-Haack Formylation

Expertise Insight: This protocol relies on the careful, low-temperature formation of the Vilsmeier reagent to prevent decomposition, followed by controlled addition of the thiophene substrate. The workup is designed to hydrolyze the intermediate iminium salt and neutralize the acidic reaction medium.

Materials:

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

3-Methylthiophene

-

Dichloromethane (DCM), anhydrous

-

Ice-water bath

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Set up a three-neck round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.

-

To the flask, add anhydrous DMF (1.2 equivalents) dissolved in anhydrous DCM.

-

Cool the flask to 0 °C using an ice-water bath.

-

Slowly add POCl₃ (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

-

Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Add a solution of 3-methylthiophene (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 3-methylthiophene-2-carbaldehyde as a pure liquid.

Protocol 2: Synthesis of this compound via Electrophilic Bromination

Expertise Insight: N-Bromosuccinimide (NBS) is chosen as the brominating agent for its ease of handling and high selectivity compared to liquid bromine. The reaction is typically performed in the dark to prevent radical side reactions initiated by light.

Materials:

-

3-Methylthiophene-2-carbaldehyde (from Protocol 1)

-

N-Bromosuccinimide (NBS)

-

Acetonitrile or DMF, anhydrous

-

Deionized water

-

Saturated sodium thiosulfate (Na₂S₂O₃) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask protected from light, dissolve 3-methylthiophene-2-carbaldehyde (1.0 equivalent) in anhydrous acetonitrile.

-

Add NBS (1.05 equivalents) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench by adding deionized water.

-

If any residual bromine color is present, add a few drops of saturated Na₂S₂O₃ solution to decolorize.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude solid by recrystallization (e.g., from ethanol/water) or flash column chromatography to afford this compound.

Applications in Research and Development

The strategic placement of the three functional groups makes this compound a highly valuable intermediate.[1] Its utility stems from the ability to selectively address each functional group in subsequent synthetic steps.

-

Pharmaceutical Synthesis: This molecule is a key precursor for building more complex heterocyclic systems. Thiophene derivatives are known to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][8] The aldehyde can be converted into amines, alcohols, or alkenes, while the bromo group allows for the introduction of aryl, heteroaryl, or alkyl groups via palladium-catalyzed cross-coupling reactions like the Suzuki or Sonogashira reactions.[1][9]

-

Materials Science: The electron-rich thiophene ring is a fundamental unit in the design of organic semiconductors and functional dyes.[1][8] This building block can be incorporated into conjugated polymers and small molecules for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[8]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Hazards: This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[10]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[10]

-

First Aid: In case of skin contact, wash immediately with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

References

-

MySkinRecipes. (n.d.). This compound. Retrieved January 24, 2026, from [Link]

-

The Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. Journal of Materials Chemistry A. Retrieved January 24, 2026, from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). 5-Bromothiophene-2-carbaldehyde. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

National Institutes of Health (NIH). (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. Retrieved January 24, 2026, from [Link]

-

MDPI. (n.d.). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Retrieved January 24, 2026, from [Link]

-

ChemSrc. (n.d.). 5-Bromo-3-thiophenecarbaldehyde. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor.

-

ResearchGate. (2020). FT-IR spectra recorded for (a) 5-bromothiophene-2-carbaldehyde. Retrieved January 24, 2026, from [Link]

-

Organic Chemistry Portal. (2021). Vilsmeier-Haack Reaction. Retrieved January 24, 2026, from [Link]

-

Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2014). Controlling the end-groups of Poly (3- Hexylthiophene) via Vilsmeier-haack reaction. Retrieved January 24, 2026, from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved January 24, 2026, from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. fishersci.com [fishersci.com]

- 3. m.youtube.com [m.youtube.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. One moment, please... [growingscience.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-3-methylthiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic properties of 5-Bromo-3-methylthiophene-2-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1] As a Senior Application Scientist, the following sections are structured to not only present the core spectroscopic data but also to elucidate the underlying principles and experimental considerations that ensure data integrity and reproducibility. This document is intended to serve as a practical resource for researchers engaged in the synthesis, identification, and application of novel thiophene-based bioactive molecules.

Introduction: The Significance of this compound

This compound (C₆H₅BrOS, Molar Mass: 205.07 g/mol ) is a substituted thiophene derivative of significant interest in medicinal chemistry and materials science.[1] The presence of the aldehyde and bromo functional groups allows for versatile chemical modifications, such as cross-coupling reactions and condensations. These reactions are pivotal in the construction of complex heterocyclic scaffolds with potential therapeutic activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1] Furthermore, the electron-rich thiophene ring makes this compound a valuable building block for organic semiconductors and other functional materials.[1]

Accurate and unambiguous characterization of this intermediate is paramount to ensure the identity, purity, and quality of the final products in a drug development or materials science workflow. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, based on established principles of spectroscopy and data from structurally related compounds.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound is foundational to understanding its spectroscopic signature. The key structural features that will influence the spectroscopic data are:

-

The Thiophene Ring: A five-membered aromatic heterocycle containing a sulfur atom.

-

Substituents: A bromo group at position 5, a methyl group at position 3, and a carbaldehyde (formyl) group at position 2.

Each of these components will give rise to characteristic signals in the various spectroscopic techniques discussed below.

Diagram of the Molecular Structure of this compound:

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data and Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the aldehydic proton, the thiophene ring proton, and the methyl protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~9.8 | Singlet | 1H | Aldehyde proton (-CHO) | Aldehydic protons are highly deshielded and typically appear as a singlet in this region. The exact shift is influenced by the electronic nature of the aromatic ring. |

| ~7.5 | Singlet | 1H | Thiophene proton (H-4) | The single proton on the thiophene ring is at position 4. It is expected to be a singlet due to the absence of adjacent protons. Its chemical shift is influenced by the electron-withdrawing aldehyde and bromine substituents. |

| ~2.5 | Singlet | 3H | Methyl protons (-CH₃) | The methyl group protons are expected to appear as a singlet in the aliphatic region. The attachment to the aromatic ring will cause a downfield shift compared to a simple alkane. |

Causality in Spectral Features:

-

The downfield shift of the aldehydic proton is a direct consequence of the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.

-

The chemical shift of the thiophene proton is a balance between the electron-donating effect of the sulfur atom and the electron-withdrawing effects of the bromine and aldehyde substituents. The presence of the methyl group at position 3 will have a minor shielding effect on the H-4 proton compared to the unsubstituted analogue.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Six distinct signals are expected.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~182 | C=O (Aldehyde) | The carbonyl carbon of an aldehyde is characteristically found at a very downfield chemical shift. |

| ~145 | C-2 (Thiophene) | The carbon atom attached to the electron-withdrawing aldehyde group will be significantly deshielded. |

| ~140 | C-3 (Thiophene) | The carbon bearing the methyl group will also be in the aromatic region, with its shift influenced by the adjacent aldehyde and the methyl substituent. |

| ~135 | C-4 (Thiophene) | The CH carbon of the thiophene ring. |

| ~120 | C-5 (Thiophene) | The carbon atom attached to the bromine will be deshielded due to the inductive effect of the halogen. |

| ~15 | -CH₃ (Methyl) | The methyl carbon will appear in the aliphatic region at a typical upfield chemical shift. |

Expert Insight: The precise chemical shifts of the thiophene carbons are sensitive to the combination of all substituents. The predicted values are based on additive models and comparison with similar structures.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies.

Table 3: Predicted FTIR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | Rationale for Prediction |

| ~3100 | Medium | C-H stretch | Aromatic C-H | Characteristic stretching vibration for C-H bonds on an aromatic ring. |

| ~2950-2850 | Medium | C-H stretch | Aliphatic C-H | Stretching vibrations of the methyl group's C-H bonds. |

| ~2850 & ~2750 | Weak | C-H stretch | Aldehyde C-H | The characteristic Fermi doublet for the aldehydic C-H stretch. |

| ~1670 | Strong | C=O stretch | Aldehyde | A strong, sharp absorption band characteristic of a conjugated aldehyde carbonyl group. |

| ~1550-1400 | Medium-Strong | C=C stretch | Thiophene ring | Aromatic ring stretching vibrations. |

| ~1050 | Medium | C-Br stretch | Bromoalkane | The C-Br stretching vibration typically appears in this region. |

Trustworthiness of Data: The presence of a strong peak around 1670 cm⁻¹ is a highly reliable indicator of the carbonyl group in the aldehyde. The Fermi doublet, though sometimes weak, is a definitive marker for the aldehyde C-H bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation | Rationale for Prediction |

| 204 & 206 | Molecular ion (M⁺) | The presence of a pair of peaks with approximately equal intensity is the characteristic isotopic signature of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br). |

| 203 & 205 | [M-H]⁺ | Loss of the aldehydic hydrogen radical. |

| 176 & 178 | [M-CHO]⁺ | Loss of the formyl radical. |

| 125 | [M-Br]⁺ | Loss of the bromine radical. |

Self-Validating System: The isotopic pattern of the molecular ion peak is a powerful tool for confirming the presence and number of bromine atoms in the molecule, thus validating the elemental composition.

Experimental Protocols for Spectroscopic Analysis

The following protocols are designed to be robust and provide high-quality, reproducible data. They incorporate self-validating checks and explain the reasoning behind key steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Workflow for NMR Analysis:

Caption: Workflow for acquiring and processing NMR spectra.

Detailed Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound. Rationale: This concentration provides a good signal-to-noise ratio without causing line broadening due to saturation.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. CDCl₃ is a good choice for many organic compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS). Rationale: TMS provides a reference signal at 0 ppm for accurate chemical shift calibration.

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube. Rationale: Filtering removes any particulate matter that could degrade the spectral resolution.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity. Rationale: A homogeneous magnetic field is crucial for obtaining sharp, well-resolved NMR signals.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay). Rationale: The number of scans is increased for dilute samples to improve the signal-to-noise ratio. The relaxation delay ensures that all protons have returned to their equilibrium state before the next pulse, allowing for accurate integration.

-

Acquire the ¹³C NMR spectrum. Rationale: ¹³C NMR spectra typically require a larger number of scans due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the raw data (Free Induction Decay).

-

Perform phase and baseline corrections to obtain a clean spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, etc.) to deduce proton coupling information.

-

Assign the observed signals to the respective protons and carbons in the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Detailed Protocol (Attenuated Total Reflectance - ATR):

-

Instrument Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum. Rationale: The background spectrum accounts for absorptions from the atmosphere (e.g., CO₂, H₂O) and the instrument itself, which is then subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal. Rationale: Good contact is essential for obtaining a strong and representative spectrum.

-

Acquire the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Workflow for GC-MS Analysis:

Caption: Workflow for GC-MS analysis.

Detailed Protocol:

-

Sample Preparation:

-

Prepare a dilute solution (e.g., ~1 mg/mL) of this compound in a volatile solvent such as dichloromethane or ethyl acetate. Rationale: Dilution prevents overloading of the GC column, which can lead to poor peak shape and inaccurate results.

-

-

Instrument Setup and Analysis:

-

Set up the GC with an appropriate column (e.g., a non-polar or medium-polarity capillary column) and a suitable temperature program. Rationale: The temperature program is designed to ensure good separation of the analyte from any impurities and the solvent.

-

Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-300).

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to determine the retention time of the compound and assess its purity.

-

Analyze the mass spectrum corresponding to the chromatographic peak of the analyte.

-

Identify the molecular ion peak and key fragment ions.

-

Confirm the presence of bromine by observing the characteristic isotopic pattern.

-

Conclusion

The spectroscopic techniques of NMR, FTIR, and MS provide a powerful and complementary suite of tools for the unambiguous characterization of this compound. By understanding the predicted spectral features and adhering to robust experimental protocols, researchers can ensure the identity and purity of this important synthetic intermediate, thereby maintaining the integrity of their research and development efforts. This guide provides the foundational knowledge and practical steps necessary to achieve reliable and reproducible spectroscopic data for this and similar compounds.

References

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Bromo-3-methylthiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-methylthiophene-2-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science.[1] Its utility stems from the versatile reactivity of the aldehyde and bromo functional groups, which allow for a variety of chemical transformations, including cross-coupling and condensation reactions.[1] A thorough understanding of its structural and electronic properties is paramount for its effective application. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into spectral interpretation, experimental considerations, and the underlying principles that govern the observed chemical shifts and coupling patterns.

Molecular Structure and NMR-Active Nuclei

The molecular structure of this compound, with the IUPAC numbering convention, is presented below. The key NMR-active nuclei are ¹H (protons) and ¹³C (carbon-13).

Figure 1. Molecular structure of this compound with IUPAC numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to be relatively simple, exhibiting three distinct signals corresponding to the aldehyde proton, the thiophene ring proton, and the methyl group protons. The anticipated chemical shifts are based on the analysis of structurally similar compounds, particularly 5-bromo-3-hexylthiophene-2-carbaldehyde.[2]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde-H | ~9.76 | Singlet (s) |

| Thiophene-H4 | ~7.46 | Singlet (s) |

| Methyl-H | ~2.30 | Singlet (s) |

Interpretation of the ¹H NMR Spectrum:

-

Aldehyde Proton (CHO): This proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen and the aromatic ring current. Consequently, it is expected to appear as a sharp singlet in the downfield region of the spectrum, around δ 9.76 ppm .[2] The absence of adjacent protons results in a singlet multiplicity.

-

Thiophene Ring Proton (H4): The single proton on the thiophene ring at the C4 position is anticipated to resonate as a singlet around δ 7.46 ppm .[2] Its chemical shift is influenced by the electron-donating methyl group at C3 and the electron-withdrawing bromo and aldehyde substituents. The lack of neighboring protons on the thiophene ring leads to a singlet signal.

-

Methyl Protons (CH₃): The three protons of the methyl group at the C3 position are chemically equivalent and are expected to produce a singlet at approximately δ 2.30 ppm . This upfield shift, relative to the aromatic and aldehyde protons, is characteristic of alkyl groups attached to an aromatic ring.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. For this compound, six distinct carbon signals are expected. The predicted chemical shifts are extrapolated from the data available for 5-bromo-3-hexylthiophene-2-carbaldehyde.[2]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~181.90 |

| C3 | ~143.99 |

| C2 | ~142.88 |

| C5 | ~136.80 |

| C4 | ~122.13 |

| CH₃ (Methyl) | ~15.00 |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded carbon in the molecule due to the double bond to the highly electronegative oxygen atom. It is expected to appear at the lowest field, around δ 181.90 ppm .[2]

-

Thiophene Ring Carbons (C2, C3, C4, C5): The chemical shifts of the thiophene ring carbons are influenced by the substituents.

-

C3 and C2: The carbons bearing the methyl and aldehyde groups (C3 and C2) are predicted to be in the range of δ 142.88-143.99 ppm .[2] The exact assignment would require more advanced NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC).

-

C5: The carbon atom attached to the bromine (C5) is expected to be deshielded and appear around δ 136.80 ppm .[2]

-

C4: The carbon atom bonded to the sole thiophene proton (C4) is anticipated to be the most shielded of the ring carbons, with a chemical shift around δ 122.13 ppm .[2]

-

-

Methyl Carbon (CH₃): The methyl carbon will be the most shielded carbon, appearing at the highest field in the spectrum, around δ 15.00 ppm .

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra, the following experimental protocol is recommended:

Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It is a common, relatively non-polar solvent that provides good solubility for a wide range of organic compounds.

-

Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Most commercially available deuterated solvents already contain TMS.

-

Sample Tube: Use a clean, dry, high-quality 5 mm NMR tube.

NMR Instrument Parameters:

The following are general guidelines for setting up the NMR experiment on a standard 400 MHz or 500 MHz spectrometer.

Figure 2. Workflow for NMR data acquisition and processing.

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse sequence is sufficient.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are typically adequate for a sample of this concentration.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.

-

Conclusion

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectroscopy of this compound. By leveraging data from structurally analogous compounds and fundamental NMR principles, we have presented a detailed prediction and interpretation of its spectra. The provided experimental protocol offers a robust starting point for researchers to acquire high-quality data for this important chemical intermediate. A thorough understanding of the NMR characteristics of this compound is crucial for confirming its identity and purity, thereby ensuring the reliability of subsequent research and development activities in the fields of medicinal chemistry and materials science.

References

-

MySkinRecipes. This compound. [Link]

-

Royal Society of Chemistry. Supporting Information for: D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 5-Bromo-3-methylthiophene-2-carbaldehyde

Introduction: The Role of a Versatile Heterocycle in Modern Chemistry

5-Bromo-3-methylthiophene-2-carbaldehyde is a substituted thiophene that serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules and functional materials.[1][2] Its unique structure, featuring a reactive aldehyde group and a bromine atom on an electron-rich thiophene ring, allows for diverse chemical modifications.[1] These transformations are pivotal in medicinal chemistry for developing compounds with potential antitumor, antimicrobial, or anti-inflammatory properties.[1] Given its significance, the unambiguous structural confirmation and purity assessment of this compound are paramount. This guide provides an in-depth technical overview of two cornerstone analytical techniques, Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), for the comprehensive characterization of this compound.

Molecular Overview

Before delving into the spectroscopic analysis, it is essential to understand the fundamental properties of the molecule.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrOS | [3] |

| Molecular Weight | 205.07 g/mol | [1][3] |

| CAS Number | 38239-46-2 | [3] |

The structure of this molecule, with its specific arrangement of functional groups, gives rise to a unique spectroscopic fingerprint.

Caption: Chemical structure of this compound.

FT-IR Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum provides a unique molecular fingerprint.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

For a liquid or solid sample like this compound, ATR is the most convenient sampling technique. It requires minimal sample preparation and provides high-quality spectra.

-

Instrument Preparation: Ensure the FT-IR spectrometer, such as a Bruker Tensor 27, is powered on and has undergone its startup diagnostics.[4]

-

Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum to account for atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the sample directly onto the ATR crystal. If it is a solid, ensure good contact by applying pressure with the built-in clamp.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected in the range of 4000-400 cm⁻¹.[5]

Spectral Interpretation

The FT-IR spectrum of this compound will be dominated by several key absorption bands. The presence of an electron-withdrawing group like the aldehyde can influence the bond order and absorption frequency of the thiophene ring.[6]

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity | Rationale |

| ~3100 | C-H (Thiophene ring) | Stretching | Medium-Weak | Characteristic of C-H bonds on aromatic rings.[7] |

| ~2950-2850 | C-H (Methyl) | Stretching | Medium-Weak | Aliphatic C-H stretching from the methyl group. |

| ~2820 & ~2720 | C-H (Aldehyde) | Stretching (Fermi Doublet) | Weak | A hallmark of the aldehyde functional group, these two weak bands arise from Fermi resonance. |

| ~1665-1680 | C=O (Aldehyde) | Stretching | Strong, Sharp | This is the most prominent peak. Its position is influenced by conjugation with the thiophene ring, which lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹).[6][8] |

| ~1500-1400 | C=C (Thiophene ring) | Stretching | Medium | Aromatic ring stretching vibrations. The vibrational frequencies of these ring modes are sensitive to the bonding environment.[9] |

| Below 800 | C-Br | Stretching | Medium-Strong | The C-Br stretch typically appears in the fingerprint region. |

| ~800-600 | C-S | Stretching | Weak-Medium | C-S stretching vibrations are often weak and can be difficult to assign definitively.[6] |

Mass Spectrometry: Determining Molecular Weight and Structure

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI) GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a robust method for analyzing volatile compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject the sample into the GC. A non-polar capillary column (e.g., DB-5) is suitable. The oven temperature program should be optimized to ensure good separation from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the EI source of the mass spectrometer. Here, it is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.

Mass Spectrum Interpretation

The mass spectrum provides a wealth of structural information.

-

Molecular Ion (M⁺): The most critical piece of information is the molecular ion peak. For this compound (C₆H₅BrOS), the expected monoisotopic mass is approximately 203.93 and 205.93 Da. A key feature will be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by 2 m/z units. This is a definitive indicator of the presence of a single bromine atom.[10]

-

Fragmentation Pattern: The high energy of EI causes the molecular ion to break apart into smaller, characteristic fragment ions. Analyzing these fragments allows for the piecing together of the molecular structure. Substituted thiophenes are known to fragment in a well-defined manner upon electron impact.[11][12]

Table of Expected Fragments:

| m/z | Proposed Fragment | Identity |

| 204/206 | [C₆H₅BrOS]⁺ | Molecular Ion (M⁺) |

| 203/205 | [M-H]⁺ | Loss of a hydrogen atom |

| 175/177 | [M-CHO]⁺ | Loss of the aldehyde group |

| 126 | [M-Br]⁺ | Loss of the bromine atom |

| 97 | [C₄H₂S]⁺ | Thiophene ring fragment after losing Br and CHO |

Proposed Fragmentation Pathway:

Caption: Proposed EI fragmentation pathway for this compound.

Synergistic Analysis and Conclusion

The combination of FT-IR and mass spectrometry provides a self-validating system for the structural confirmation of this compound. FT-IR confirms the presence of the key functional groups—the aldehyde, the thiophene ring, and the methyl group—while mass spectrometry provides the exact molecular weight and the elemental composition (specifically, the presence of one bromine and one sulfur atom). The fragmentation pattern in the mass spectrum further corroborates the connectivity of these functional groups as proposed by the structure.

This comprehensive analytical approach is crucial for researchers in drug development and materials science, ensuring the identity and purity of this vital chemical intermediate. By understanding the principles behind the data, scientists can confidently interpret their results, leading to more reliable and reproducible research outcomes.

References

-

PubChem. 5-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 78428. Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

-

StudySmarter. Thiophene: Bromination & Reduction. Available from: [Link]

-

Sone, T., & Matsuki, Y. (1962). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the Chemical Society of Japan, 35(11), 1881-1885. Available from: [Link]

-

ResearchGate. FT-IR Spectroscopic Studies of Thiophene Adsorption and Reactions on Mo2N/γ-Al2O3 Catalysts. Available from: [Link]

-

ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Available from: [Link]

-

PubChem. 5-Bromo-3-hexylthiophene-2-carbaldehyde | C11H15BrOS | CID 125494356. Available from: [Link]

-

ResearchGate. FT-IR spectra recorded for (a) 5-bromothiophene-2-carbaldehyde, (b) diethylenetriamine, and (c) the N3S2 ligand. Available from: [Link]

-

ChemSrc. 5-Bromo-3-thiophenecarbaldehyde | CAS#:18791-79-2. Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2017). Research Article. 46(1), 103-109. Available from: [Link]

-

IOSR Journal of Applied Chemistry. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Available from: [Link]

-

Royal Society of Chemistry. Dimerization reactions with oxidized brominated thiophenes. Available from: [Link]

-

ResearchGate. Mass Spectra Splitting of some Compounds Containing Both Azulenic and Thiophene Moieties. Available from: [Link]

-

Prime Scholars. FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

ResearchGate. FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide, (c) L, (d) L-CuCl2. Available from: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. studysmarter.co.uk [studysmarter.co.uk]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. 5-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 78428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. iosrjournals.org [iosrjournals.org]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

stability and storage of 5-Bromo-3-methylthiophene-2-carbaldehyde

An In-depth Technical Guide to the Stability and Storage of 5-Bromo-3-methylthiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the versatile reactivity of its functional groups: the aldehyde allows for condensations and reductive aminations, while the bromo-substituted thiophene ring is amenable to various cross-coupling reactions.[1] This dual reactivity makes it a key intermediate for synthesizing complex bioactive molecules and functional organic materials.[1] However, the very features that make this compound synthetically attractive also contribute to its potential instability. Ensuring the long-term integrity of this compound is paramount for reproducible experimental outcomes and the synthesis of high-purity target compounds. This guide provides a detailed examination of the factors influencing its stability and outlines best practices for its storage and handling.

Chemical Profile and Inherent Reactivity

The stability of this compound is intrinsically linked to its molecular structure. The primary points of reactivity are the aldehyde functional group and the electron-rich thiophene ring.

-

Aldehyde Group: Aromatic aldehydes are susceptible to oxidation, especially in the presence of atmospheric oxygen. This process converts the aldehyde to the corresponding carboxylic acid, 5-bromo-3-methylthiophene-2-carboxylic acid. This is the most common degradation pathway for this class of compounds. The oxidation can be slow but is accelerated by exposure to light, heat, and atmospheric moisture.[2][3][4] In the presence of water, aldehydes can form a hydrate intermediate, which is more readily oxidized.[5]

-

Thiophene Ring: The sulfur-containing thiophene ring is generally stable but can undergo degradation under harsh conditions such as strong oxidizing agents or high-energy radiation.[6] More relevant to storage, the electron-rich nature of the ring, combined with the bromo-substituent, makes it sensitive to photochemical reactions.

-

Carbon-Bromine Bond: The C-Br bond on the thiophene ring is relatively stable but can be cleaved under certain conditions, such as in the presence of strong bases or catalysts, or through photochemical processes, leading to impurities.

Critical Factors Influencing Stability

Several environmental factors can compromise the integrity of this compound. Understanding and controlling these factors is the foundation of a robust storage protocol.

Atmospheric Exposure (Oxygen and Moisture)

Oxygen is the primary adversary. The aldehyde group can be readily oxidized to a carboxylic acid upon exposure to air. This auto-oxidation process is a common degradation route for many aldehydes. Safety data for the closely related 5-bromothiophene-2-carbaldehyde explicitly lists "Air Sensitive" as a condition to avoid.[7]

Moisture can facilitate degradation by enabling the formation of a gem-diol (hydrate) from the aldehyde, a species that is often more susceptible to oxidation than the aldehyde itself.[2][5] Therefore, maintaining a dry environment is crucial.

Temperature

Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways like oxidation. While some supplier information may suggest room temperature storage[1], a more conservative approach is warranted based on the compound's functional groups. Data for analogous compounds frequently recommend refrigerated storage (2-8°C or 0-10°C) to minimize thermal degradation.[7][8][9][10] Heat sensitivity is noted as a condition to avoid for 5-bromothiophene-2-carbaldehyde.[7]

Light Exposure

Aromatic and heterocyclic compounds are often sensitive to light, particularly UV radiation. Photons can provide the activation energy for unwanted side reactions, such as oxidation or cleavage of the C-Br bond. Protecting the compound from light by storing it in an amber or opaque container is a critical and simple preventative measure.

Chemical Incompatibility

While specific incompatibility data for this compound is limited[11], general chemical principles for aldehydes and halogenated heterocycles suggest avoiding:

-

Strong Oxidizing Agents: These will readily convert the aldehyde to a carboxylic acid.

-

Strong Bases: Can potentially lead to side reactions involving the aldehyde or the bromo-substituent.

-

Strong Acids: May catalyze polymerization or other degradation reactions.

Recommended Storage and Handling Protocols

A multi-layered approach is required to ensure the long-term stability of this compound. The following protocols are based on a synthesis of supplier recommendations for analogous compounds and established chemical principles.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerated (2-8°C) | Minimizes the rate of thermal degradation and oxidation.[7][8][9] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the sensitive aldehyde group by displacing atmospheric oxygen.[7][8] |

| Container | Tightly-sealed, amber glass vial or bottle | Protects from moisture and air ingress; amber glass prevents light-induced degradation.[8][12] |

| Location | Dry, well-ventilated, designated chemical storage area | Ensures a moisture-free environment and proper safety protocols.[12] |

| Separation | Store away from incompatible materials (strong acids, bases, oxidizers) | Prevents accidental contact and hazardous reactions. |

Experimental Protocol: Aliquoting for Long-Term Storage

This protocol describes a self-validating system for preparing aliquots, which minimizes the degradation of the bulk supply by avoiding repeated openings of the primary container.

Objective: To prepare smaller, single-use aliquots of this compound from a larger stock bottle to preserve the integrity of the bulk material.

Methodology:

-

Preparation:

-

Place the main stock bottle of the compound and several smaller, tared amber glass vials with PTFE-lined caps into a desiccator. Allow them to come to room temperature for at least 30-60 minutes to prevent moisture condensation on cold surfaces.

-

Prepare a glove box or glove bag with a dry, inert atmosphere (e.g., Argon or Nitrogen).

-

-

Inert Environment Transfer:

-

Transfer the stock bottle and vials into the inert atmosphere of the glove box.

-

-

Aliquoting:

-

Open the main stock bottle. Quickly weigh the desired amount of the compound into each tared vial.

-

Work efficiently to minimize the time the main container is open, even within the inert atmosphere.

-

-

Sealing and Purging:

-

Before sealing each new aliquot vial, flush the headspace with a gentle stream of inert gas.

-

Immediately and tightly seal the vial with its PTFE-lined cap.

-

-

Labeling and Final Storage:

-

Label each vial clearly with the compound name, date, and amount.

-

Seal the cap-vial interface with parafilm as an extra barrier against atmospheric exchange.

-

Place the newly created aliquots, along with the main stock bottle, into a secondary container and store in a refrigerator at 2-8°C.

-

Visualization of Storage Workflow and Degradation

A logical workflow ensures that best practices are followed consistently.

Caption: Workflow for proper handling and the primary degradation pathway.

Conclusion

The stability of this compound is contingent upon rigorous control of its storage and handling environment. The aldehyde functional group is particularly vulnerable to oxidation, a process exacerbated by air, light, heat, and moisture. By implementing a protocol that includes refrigerated storage under an inert atmosphere in light-protected containers, researchers can significantly extend the shelf-life and preserve the purity of this important synthetic intermediate. Consistent application of these best practices is a cornerstone of achieving reliable and reproducible results in research and development.

References

Sources

- 1. This compound [myskinrecipes.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Dimerization reactions with oxidized brominated thiophenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. 5-Bromothiophene-2-carboxaldehyde | 4701-17-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. This compound - Safety Data Sheet [chemicalbook.com]

- 12. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols for the Derivatization of 5-Bromo-3-methylthiophene-2-carbaldehyde

Introduction: The Strategic Value of a Versatile Thiophene Building Block

5-Bromo-3-methylthiophene-2-carbaldehyde is a highly valuable heterocyclic intermediate in the fields of medicinal chemistry and materials science. Its utility stems from a strategically functionalized thiophene core, an aromatic system recognized as a "privileged scaffold" in drug discovery due to its presence in numerous FDA-approved pharmaceuticals.[1] The molecule possesses two primary, orthogonally reactive sites: the aldehyde group at the C2 position and the bromine atom at the C5 position. This arrangement allows for a diverse array of chemical transformations, making it an ideal starting point for constructing complex molecular architectures.[2]

The aldehyde functionality serves as a versatile handle for chain extension and the introduction of new functional groups through oxidation, reduction, and carbon-carbon or carbon-nitrogen bond-forming reactions. The bromine atom is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the facile introduction of aryl, alkyl, or alkynyl substituents. This guide focuses exclusively on the derivatization of the aldehyde group, providing detailed protocols for key transformations that are foundational for drug development professionals and synthetic chemists. The resulting derivatives are often precursors to compounds with potential antitumor, antimicrobial, or anti-inflammatory activities.[2][3][4]

Oxidation of the Aldehyde to a Carboxylic Acid

Principle & Mechanistic Insight: The oxidation of the aldehyde group to a carboxylic acid is a fundamental transformation that converts the electrophilic aldehyde into a versatile functional group capable of forming amides, esters, and acid chlorides. The product, 5-Bromo-3-methylthiophene-2-carboxylic acid, is a key building block for further elaboration.[5][6] The Jones oxidation, utilizing chromic acid (generated in situ from chromium trioxide and sulfuric acid in acetone), is a robust and efficient method for this conversion. The mechanism involves the formation of a chromate ester intermediate from the aldehyde hydrate, which then undergoes elimination to yield the carboxylic acid and a reduced chromium species.[7][8]

Experimental Protocol: Jones Oxidation

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 equivalent of this compound in a suitable volume of acetone (e.g., 10-20 mL per gram of aldehyde).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.[7]

-

Reagent Addition: Prepare the Jones reagent by carefully dissolving chromium trioxide (CrO₃) in water, followed by the slow addition of concentrated sulfuric acid. Add the prepared Jones reagent dropwise to the cooled acetone solution. The color of the reaction mixture will change from orange/red to green as the Cr(VI) is reduced. Maintain the internal temperature below 10 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Quench the reaction by the dropwise addition of isopropanol until the orange color disappears and a green precipitate of chromium salts is prominent.[7]

-

Workup & Purification:

-

Filter the mixture through a pad of Celite® to remove the chromium salts, washing the filter cake with acetone.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Add water to the residue and extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Evaporate the solvent under reduced pressure to yield the crude 5-Bromo-3-methylthiophene-2-carboxylic acid, which can be further purified by recrystallization (e.g., from a heptane/ethyl acetate mixture).

-

Data Presentation: Oxidation Reaction Parameters

| Parameter | Value |

| Starting Material | This compound |

| Primary Reagent | Jones Reagent (CrO₃/H₂SO₄) |

| Solvent | Acetone |

| Temperature | 0-5 °C |

| Reaction Time | 1-3 hours |

| Product | 5-Bromo-3-methylthiophene-2-carboxylic acid |

| Typical Yield | 85-95% |

Visualization: Oxidation Workflow```dot

Reduction of the Aldehyde to an Alcohol

Principle & Mechanistic Insight: The reduction of the aldehyde to a primary alcohol, (5-Bromo-3-methylthiophen-2-yl)methanol, provides a different synthetic handle. This alcohol can be used in ether or ester synthesis or as a precursor for conversion to a leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic substitution reactions. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild nature and high selectivity for aldehydes and ketones over other reducible functional groups like esters or amides. T[9]he mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon.

[10]#### Experimental Protocol: NaBH₄ Reduction

-

Preparation: Dissolve 1.0 equivalent of this compound in methanol or ethanol in a round-bottom flask with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄, ~1.1-1.5 equivalents) portion-wise to the stirred solution. B[10]e cautious, as hydrogen gas evolution will occur.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 30-60 minutes, monitoring by TLC for the disappearance of the starting aldehyde.

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute HCl until gas evolution ceases.

-

Workup & Purification:

-

Concentrate the mixture under reduced pressure to remove the bulk of the alcohol solvent.

-

Extract the aqueous residue with ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.

-

Filter and evaporate the solvent to yield the crude (5-Bromo-3-methylthiophen-2-yl)methanol, which can be purified by silica gel column chromatography if necessary.

-

Data Presentation: Reduction Reaction Parameters

| Parameter | Value |

| Starting Material | This compound |

| Primary Reagent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol or Ethanol |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 0.5-1.5 hours |

| Product | (5-Bromo-3-methylthiophen-2-yl)methanol |

| Typical Yield | >90% |

Visualization: Reduction Workflow

Caption: Workflow for the NaBH₄ reduction of the aldehyde.

Reductive Amination for C-N Bond Formation

Principle & Mechanistic Insight: Reductive amination is one of the most powerful and widely used methods in medicinal chemistry for synthesizing amines. T[11]he process involves the reaction of the aldehyde with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ by a mild, hydride-based reducing agent. Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is less basic and more selective than other borohydrides, tolerating a wider range of functional groups and minimizing side reactions. This one-pot procedure provides a direct and efficient route to substituted aminomethylthiophenes.

Experimental Protocol: Reductive Amination with STAB

-

Preparation: To a flask containing a stirred solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)), add the desired primary or secondary amine (1.0-1.2 eq).

-